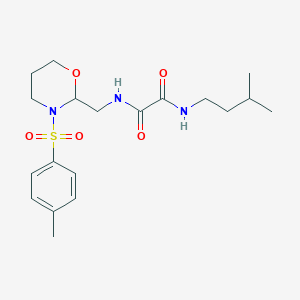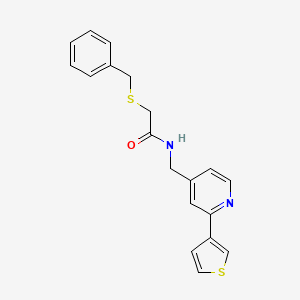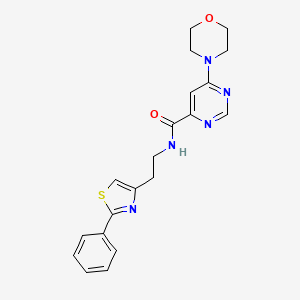
N-(2-(4-fluorophenoxy)ethyl)-2-phenyl-2-(1H-pyrrol-1-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(2-(4-fluorophenoxy)ethyl)-2-phenyl-2-(1H-pyrrol-1-yl)acetamide” is a compound that is mentioned in the context of a patent application for azabicyclic SHP2 inhibitors . SHP2 is a protein tyrosine phosphatase that contributes to multiple cellular functions including proliferation, differentiation, cell cycle maintenance, and migration . The compound is part of a class of new compounds capable of inhibiting the activity of SHP2 phosphatase .
Wissenschaftliche Forschungsanwendungen
Chemoselective Synthesis
N-(2-Hydroxyphenyl)acetamide is a crucial intermediate in the natural synthesis of antimalarial drugs. Research by Magadum and Yadav (2018) demonstrated the chemoselective monoacetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide using Novozym 435 as a catalyst. This study highlights the potential of utilizing similar acetamide derivatives in the synthesis of pharmaceutically relevant compounds, emphasizing the role of specific acyl donors and reaction conditions in achieving desired outcomes (Magadum & Yadav, 2018).
Fluorescence Chemosensors
A novel chemosensor with off-on fluorescence characteristics was synthesized for Zn2+ detection, as described by Park et al. (2015). The sensor, composed of quinoline as the fluorophore and 2-((pyridin-2-yl)methylamino)ethanol for binding and solubility, exhibited significant fluorescence enhancement in the presence of Zn2+ in aqueous solutions. This research underscores the utility of acetamide derivatives in developing sensitive and selective sensors for metal ions in biological and environmental samples (Park et al., 2015).
Pharmacological Assessments
Rani et al. (2016) synthesized a series of acetamide derivatives, including N-(1-(4-bromophenyl)ethyl)-2-phenoxyacetamide and N-(1-(4-methoxyphenyl)ethyl)-2-phenoxyacetamide, to evaluate their potential as cytotoxic, anti-inflammatory, analgesic, and antipyretic agents. The study highlighted the importance of specific functional groups in enhancing the biological activity of acetamide derivatives, suggesting their potential applications in developing new therapeutic agents (Rani et al., 2016).
Anticancer Activities
Another study by Rani et al. (2014) focused on the synthesis of 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide derivatives, assessing their anticancer, anti-inflammatory, and analgesic properties. The research demonstrated that compounds with halogens on the aromatic ring, particularly compound 3c (N-(1-(4-chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamide), exhibited significant anticancer and anti-inflammatory activities, indicating the potential of acetamide derivatives in cancer therapy (Rani et al., 2014).
Wirkmechanismus
The compound is part of a class of new compounds capable of inhibiting the activity of SHP2 phosphatase . SHP2 is a protein tyrosine phosphatase that contributes to multiple cellular functions including proliferation, differentiation, cell cycle maintenance, and migration . The protein exists in an inactive, self-inhibited conformation, stabilized by a binding network involving residues from both the N—SH2 domains and the catalytic PTP domain . Recruitment of SHP2 to an activated receptor releases the self-inhibitory conformation and leads to catalytic activation of its phosphatase domain .
Zukünftige Richtungen
The compound is part of a class of new compounds capable of inhibiting the activity of SHP2 phosphatase . These compounds can be used for the treatment of disorders associated with SHP2 deregulation . This suggests that there may be future research directions in exploring the therapeutic potential of these compounds in treating such disorders.
Eigenschaften
IUPAC Name |
N-[2-(4-fluorophenoxy)ethyl]-2-phenyl-2-pyrrol-1-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN2O2/c21-17-8-10-18(11-9-17)25-15-12-22-20(24)19(23-13-4-5-14-23)16-6-2-1-3-7-16/h1-11,13-14,19H,12,15H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTQLLCOEGDISIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)NCCOC2=CC=C(C=C2)F)N3C=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(4-fluorophenoxy)ethyl)-2-phenyl-2-(1H-pyrrol-1-yl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


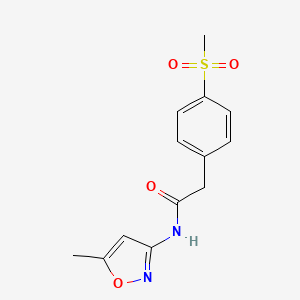
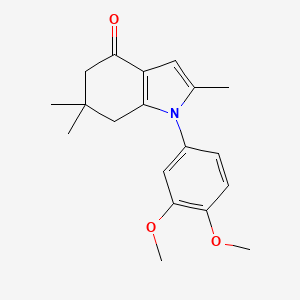
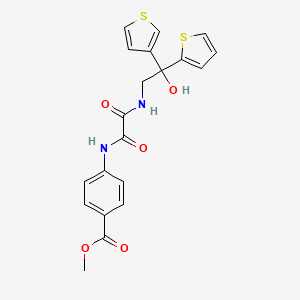
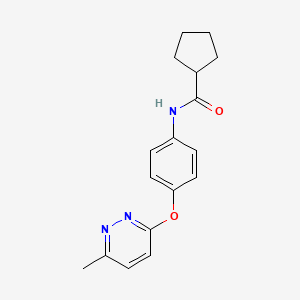

![1-(4-chlorophenyl)-N-[2-[2-[(4-chlorophenyl)methylideneamino]ethyldisulfanyl]ethyl]methanimine](/img/structure/B2418633.png)

![4-[5-(2-Ethoxyphenyl)-1,2,4-oxadiazol-3-yl]-1-phenylpyrrolidin-2-one](/img/structure/B2418635.png)
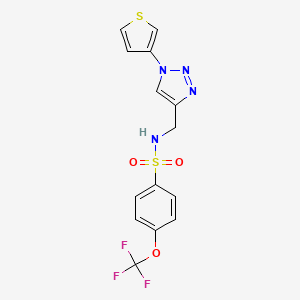
![2,4-dimethoxy-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2418637.png)
